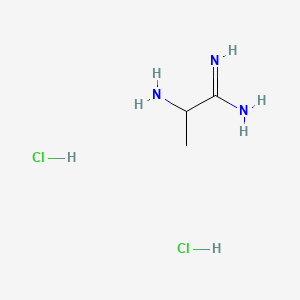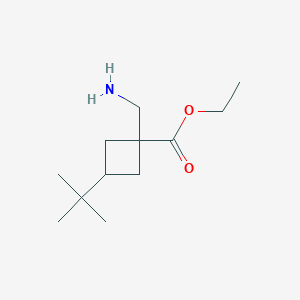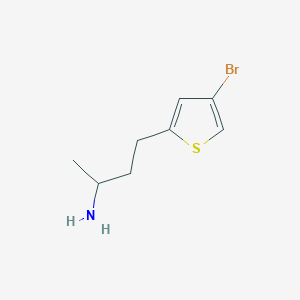
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride is a complex organic compound that features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenylalanine derivative, followed by the introduction of the N-methylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deiodinated compounds.
科学的研究の応用
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-iodo-L-tyrosine: A related compound with similar structural features but lacking the N-methylpropanamide group.
3,5-diiodo-L-tyrosine: Contains two iodine atoms and is used in thyroid hormone research.
4-hydroxy-3-iodophenylalanine: Another structurally related compound with different functional groups.
Uniqueness
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamidehydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
特性
分子式 |
C10H14ClIN2O2 |
|---|---|
分子量 |
356.59 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxy-3-iodophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13IN2O2.ClH/c1-13-10(15)8(12)5-6-2-3-9(14)7(11)4-6;/h2-4,8,14H,5,12H2,1H3,(H,13,15);1H |
InChIキー |
YYERAPLFEBNLIS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)



![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)






